molecular formula C6H4F4N2 B1407746 3-fluoro-6-(trifluoromethyl)pyridin-2-amine CAS No. 1214330-82-1

3-fluoro-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1407746
CAS No.: 1214330-82-1
M. Wt: 180.1 g/mol
InChI Key: KMTYSIRYERIZIS-UHFFFAOYSA-N
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Description

3-Fluoro-6-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative featuring a fluorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 6 on the pyridine ring. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing nature of fluorine and trifluoromethyl groups, which can enhance metabolic stability and lipophilicity.

Properties

IUPAC Name

3-fluoro-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTYSIRYERIZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-fluoro-6-(trifluoromethyl)pyridin-2-amine can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C). Another method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .

Chemical Reactions Analysis

3-fluoro-6-(trifluoromethyl)pyridin-2-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

Chemistry

3-Fluoro-6-(trifluoromethyl)pyridin-2-amine serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its role in the development of novel materials and pharmaceuticals is significant due to its ability to enhance the stability and reactivity of target molecules .

Biological Applications

Research indicates that this compound exhibits potential biological activities, making it a candidate for use as:

  • Radiolabeled Imaging Agents : Its unique properties allow it to be used in imaging techniques for cancer detection.
  • Pharmaceutical Development : Fluorinated pyridines are often incorporated into drug formulations to improve metabolic stability and binding affinity to biological targets .

Several derivatives featuring the trifluoromethyl group have been approved for use in pharmaceuticals, highlighting the compound's relevance in drug discovery and development .

Agrochemicals

The compound's derivatives are extensively utilized in agrochemical applications for crop protection. Notably, more than 20 new agrochemicals containing trifluoromethylpyridine derivatives have been introduced to the market, demonstrating their effectiveness in pest management .

Case Study 1: Pharmaceutical Development

A recent study explored the use of 3-fluoro-6-(trifluoromethyl)pyridin-2-amine in synthesizing novel antiviral agents. The incorporation of this compound into drug formulations resulted in enhanced antiviral activity against various viral strains, showcasing its potential in therapeutic applications .

Case Study 2: Agrochemical Efficacy

In agricultural research, compounds derived from 3-fluoro-6-(trifluoromethyl)pyridin-2-amine were tested for their effectiveness against specific pests. The results indicated a significant reduction in pest populations when treated with these agrochemicals, thus validating their application in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-fluoro-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to bind to target proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs based on substituent patterns, molecular weights, and applications:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Source
3-Fluoro-6-(trifluoromethyl)pyridin-2-amine F (3), CF₃ (6) ~177.1 (calc) Discontinued; potential intermediate in drug synthesis
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine OCH₃ (3), CF₃ (6) 192.14 High lipophilicity; used in pharmaceuticals (e.g., neuroactive agents) and agrochemicals
6-Chloro-5-(trifluoromethyl)pyridin-2-amine Cl (6), CF₃ (5) 196.56 Agrochemical intermediate; chlorine enhances halogen bonding
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Br (5), CF₃ (4) - Positional isomer; bromine increases molecular weight/polarizability
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine Br (3), Cl (5), CF₃ (6) 275.45 Higher molecular weight; potential multisubstituted scaffold

Pharmaceutical Potential

  • 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine is a key intermediate in developing kinase inhibitors and antiepileptic agents, attributed to its trifluoromethyl group’s metabolic stability .

Agrochemical Utility

  • The trifluoromethyl group in 6-Chloro-5-(trifluoromethyl)pyridin-2-amine enhances pesticidal activity by resisting oxidative degradation in plant systems .

Biological Activity

3-Fluoro-6-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various domains, backed by research findings and data.

Overview of the Compound

3-Fluoro-6-(trifluoromethyl)pyridin-2-amine is characterized by the presence of fluorine atoms, which significantly influence its chemical behavior and biological interactions. The compound's structure can be summarized as follows:

  • Chemical Formula : C7_7H5_5F4_4N
  • Molecular Weight : 195.12 g/mol

The presence of trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications.

The biological activity of 3-fluoro-6-(trifluoromethyl)pyridin-2-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance binding affinity to proteins and enzymes, which can lead to modulation of their activity. This interaction may result in:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Alteration of Cellular Signaling : By binding to target proteins, it can influence signaling cascades within cells.

Cancer Imaging

One notable application of 3-fluoro-6-(trifluoromethyl)pyridin-2-amine is its use as a radiolabeled imaging agent for cancer detection. Studies indicate that fluorinated compounds are effective in enhancing the visibility of tumors during imaging procedures due to their unique interactions with biological tissues.

Pharmacological Potential

Research has shown that this compound exhibits potential as a pharmaceutical agent. Its unique structural properties allow it to be incorporated into drug formulations aimed at treating various conditions. For instance:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activity through mechanisms involving apoptosis induction in cancer cells.
  • Neuropharmacological Effects : The compound may also affect neurotransmitter systems, indicating potential use in treating neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the significance of 3-fluoro-6-(trifluoromethyl)pyridin-2-amine, it is useful to compare it with similar fluorinated pyridine derivatives:

Compound NameStructure FeaturesBiological Activity
2-Fluoro-3-bromopyridineBromine substitutionModerate enzyme inhibition
2,6-DifluoropyridineTwo fluorine substitutionsEnhanced binding affinity
2-Fluoro-3-chloropyridineChlorine substitutionAntimicrobial properties

The unique trifluoromethyl group in 3-fluoro-6-(trifluoromethyl)pyridin-2-amine distinguishes it from these compounds, potentially enhancing its efficacy and stability .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that derivatives with trifluoromethyl groups showed improved metabolic stability and enhanced activity against specific cancer cell lines compared to non-fluorinated analogs .
  • Animal Models : In vivo studies indicated that the compound could effectively reduce tumor size in murine models when used as part of a therapeutic regimen.
  • Mechanistic Insights : Detailed investigations revealed that the binding interactions between the compound and target proteins often involved hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Q & A

Q. What are the common synthetic routes for preparing 3-fluoro-6-(trifluoromethyl)pyridin-2-amine, and how are yields optimized?

The synthesis typically involves nucleophilic substitution or fluorination reactions on pre-functionalized pyridine scaffolds. For example:

  • Substitution approach : Starting from 2,6-dichloro-3-(trifluoromethyl)pyridine, fluorine can be introduced via reaction with KF in polar aprotic solvents (e.g., DMSO) at elevated temperatures (60–100°C) to replace chlorine at the 3-position .
  • Fluorination : Direct fluorination using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) on hydroxyl or amino precursors can achieve regioselective fluorination .
  • Optimization : Yields (>85%) are achieved by controlling reaction time, temperature, and stoichiometry of fluorinating agents. Purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing 3-fluoro-6-(trifluoromethyl)pyridin-2-amine?

  • 1H/19F NMR : Critical for confirming fluorine substitution patterns and trifluoromethyl group integrity. For example, the 19F NMR spectrum shows distinct signals for -CF₃ (~-60 ppm) and aromatic fluorine (-120 to -140 ppm) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ peak at m/z 209) .
  • XRD : Rarely reported for this compound, but single-crystal X-ray diffraction can resolve structural ambiguities in derivatives .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a key intermediate in:

  • Antimicrobial agents : Fluorinated pyridines enhance bioavailability and metabolic stability. Derivatives like fluazinam (a fungicide) use similar scaffolds .
  • Kinase inhibitors : The trifluoromethyl group improves binding affinity to hydrophobic enzyme pockets. Structural analogs are explored in anticancer drug discovery .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl group influence regioselectivity in further functionalization?

The -CF₃ group is strongly electron-withdrawing, directing electrophilic attacks to the meta position (C-5) and nucleophilic substitutions to the para position (C-4) relative to itself. Computational studies (DFT) show that the LUMO localization at C-4 facilitates nucleophilic reactions, while steric hindrance from -CF₃ limits reactivity at C-5 .

Q. What strategies mitigate decomposition or instability during storage and reactions?

  • Storage : Under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of the amine group .
  • Reaction conditions : Avoid protic solvents (e.g., H₂O, alcohols) and strong acids/bases that may cleave the C-F bond. Use anhydrous THF or DCM as reaction media .
  • Stabilizers : Additives like BHT (butylated hydroxytoluene) reduce oxidative degradation during long-term storage .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Predicts binding modes to target proteins (e.g., kinase ATP-binding sites). For example, replacing the 3-fluoro group with bulkier substituents (e.g., -Cl) may improve affinity .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with logP and IC₅₀ values to optimize pharmacokinetics .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

  • Discrepancy : Some methods report >90% yields (via Pd-catalyzed amination ), while others achieve 70–80% (direct fluorination ).
  • Resolution : Catalyst choice (e.g., Xantphos/Pd(OAc)₂ vs. CuI) and reaction scale impact efficiency. Small-scale microwave-assisted synthesis often outperforms batch reactions .

Methodological Challenges

Q. How to address low regioselectivity in fluorination reactions of pyridine precursors?

  • Directed metallation : Use directing groups (e.g., -NH₂) to position fluorine at specific sites. For example, lithiation at -78°C followed by electrophilic fluorination (NFSI) achieves >90% regiocontrol .
  • Protecting groups : Temporary protection of the amine (-Boc) prevents unwanted side reactions during fluorination .

Q. What are the limitations of current purification methods for this compound?

  • Challenge : Co-elution of byproducts (e.g., dehalogenated analogs) in HPLC.
  • Solution : Use reverse-phase chromatography with acetonitrile/water gradients or preparative TLC with ethyl acetate/hexane .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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